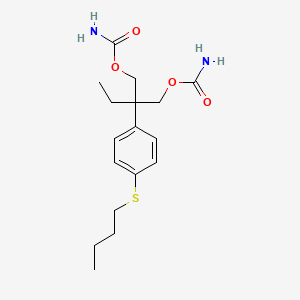
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate typically involves multiple steps. One common method includes the reaction of p-butylmercaptophenyl with 2-ethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or in drug delivery systems.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Known for its use in the production of epoxy resins and curing agents.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in hydrocarbon-based products.
Propiedades
Número CAS |
25451-06-3 |
|---|---|
Fórmula molecular |
C17H26N2O4S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[2-(4-butylsulfanylphenyl)-2-(carbamoyloxymethyl)butyl] carbamate |
InChI |
InChI=1S/C17H26N2O4S/c1-3-5-10-24-14-8-6-13(7-9-14)17(4-2,11-22-15(18)20)12-23-16(19)21/h6-9H,3-5,10-12H2,1-2H3,(H2,18,20)(H2,19,21) |
Clave InChI |
BUHTVBNGCWQMMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC=C(C=C1)C(CC)(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
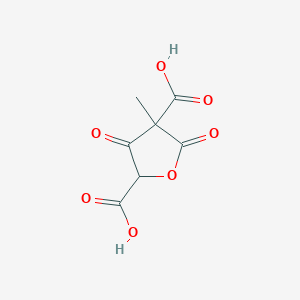
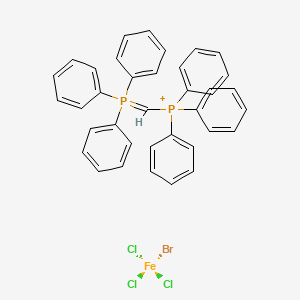
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
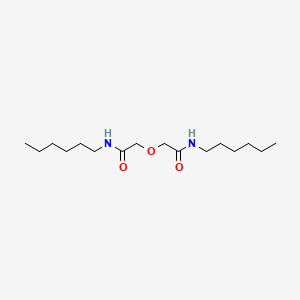
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
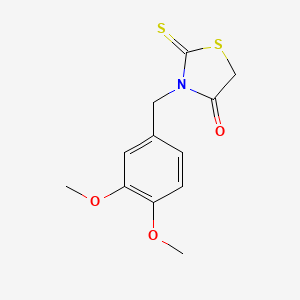
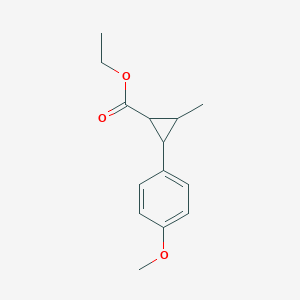
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

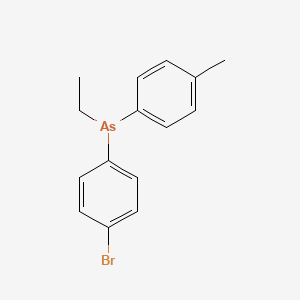
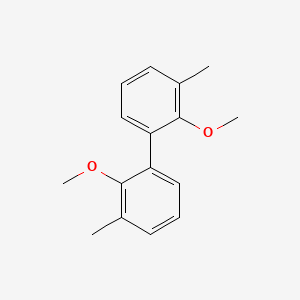
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
